molecular formula C17H16BrN5O2 B2454634 2-bromo-5-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide CAS No. 2034322-78-4

2-bromo-5-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

Cat. No.: B2454634
CAS No.: 2034322-78-4
M. Wt: 402.252
InChI Key: GWJYIPIIQHKAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide (CAS 2034322-78-4) is a synthetic small molecule with a molecular formula of C17H16BrN5O2 and a molecular weight of 402.2 g/mol . This benzamide derivative features a pyrazole core substituted with a pyrazine ring, a structural motif of high interest in modern medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profile and presence in several therapeutic agents . Specifically, N-(pyrazolylmethyl)benzamide analogues have been identified as promising scaffolds in anticancer research, with studies showing that structurally related compounds exhibit potent antiproliferative activity against various human cancer cell lines and can function as autophagy modulators . The presence of the bromine atom on the benzamide ring offers a versatile synthetic handle for further structure-activity relationship (SAR) studies via metal-catalyzed cross-coupling reactions, allowing researchers to explore and diversify the chemical space around the core structure. This compound is intended for research applications in chemistry and biology, including use as a key intermediate in organic synthesis, a building block for the development of novel pharmaceuticals, and a candidate for screening in high-throughput biological assays to investigate new mechanisms of action, particularly in oncology and cellular pharmacology . This product is sold for non-human research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-23-11(7-15(22-23)16-10-19-5-6-20-16)9-21-17(24)13-8-12(25-2)3-4-14(13)18/h3-8,10H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJYIPIIQHKAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-5-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound belongs to the class of benzamides and incorporates a pyrazole moiety, which is known for various pharmacological properties.

The molecular formula of this compound is C17H16BrN5O2C_{17}H_{16}BrN_{5}O_{2} with a molecular weight of 402.2 g/mol. Its structure features a bromine atom at the second position and a methoxy group at the fifth position of the benzamide ring, along with a pyrazole-pyridine moiety attached via a methylene bridge. This unique configuration is believed to influence its biological activity.

PropertyValue
Molecular Formula C₁₇H₁₆BrN₅O₂
Molecular Weight 402.2 g/mol
CAS Number 2034322-78-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may inhibit or modulate the function of these targets, triggering biochemical cascades that lead to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cell lines.

Table: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
MCF73.79
A54926
NCI-H46042.30

Anti-inflammatory Activity

In addition to anticancer effects, compounds containing pyrazole structures have been investigated for their anti-inflammatory properties. The presence of specific functional groups in this compound may enhance its ability to modulate inflammatory pathways, although detailed studies are still required to elucidate these mechanisms.

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive review examined various pyrazole derivatives, including this compound, focusing on their anticancer mechanisms and efficacy against different tumor types. The results indicated significant growth inhibition in several tested cell lines, suggesting that modifications in the pyrazole structure could lead to enhanced potency ( ).
  • Mechanistic Insights : Another study explored the binding interactions of similar compounds with target kinases involved in cancer pathways. The findings suggested that structural features such as bromination and methoxy substitution play crucial roles in determining binding affinities and subsequent biological activities ( ).

Q & A

Q. What computational approaches predict metabolic liabilities of this compound?

  • Methodology : Simulate Phase I metabolism (CYP3A4/2D6) with StarDrop or ADMET Predictor. Validate in vitro using human liver microsomes (HLM) + NADPH, followed by LC-MS/MS metabolite identification. Prioritize sites of oxidation (e.g., pyrazine ring) for deuteration or fluorination to block metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.